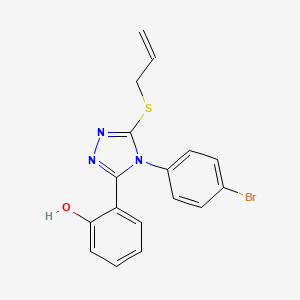

2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol

Beschreibung

2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a 2-propenylthio (allylthio) moiety at position 5, and a phenol group at position 3 (linked via a phenyl ring). This structure combines electron-withdrawing (bromine), electron-donating (phenol), and sulfur-containing groups, which collectively influence its physicochemical and biological properties.

The 1,2,4-triazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The phenolic hydroxyl group enables hydrogen bonding, affecting solubility and target binding .

Eigenschaften

CAS-Nummer |

81518-40-3 |

|---|---|

Molekularformel |

C17H14BrN3OS |

Molekulargewicht |

388.3 g/mol |

IUPAC-Name |

2-[4-(4-bromophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]phenol |

InChI |

InChI=1S/C17H14BrN3OS/c1-2-11-23-17-20-19-16(14-5-3-4-6-15(14)22)21(17)13-9-7-12(18)8-10-13/h2-10,22H,1,11H2 |

InChI-Schlüssel |

GJGOSEJQZBGITA-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).

Attachment of the Propenylthio Group: The propenylthio group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and propenylthio groups.

Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Products may include quinones or sulfoxides.

Reduction: Products may include reduced triazole derivatives or debrominated phenyl groups.

Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of triazole derivatives have been extensively studied. The compound in focus exhibits several promising properties:

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research indicates that derivatives like 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol demonstrate efficacy against various bacterial and fungal strains. The mechanism typically involves the inhibition of key enzymes or disruption of cell membrane integrity.

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole compounds. In vitro assays have shown that this specific compound can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. Case studies have documented its effectiveness against specific cancer types, including breast and lung cancers.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been explored. Compounds similar to this compound exhibit the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies

Several case studies provide insights into the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A (2020) | Antimicrobial | Demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. |

| Study B (2021) | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency comparable to standard chemotherapeutics. |

| Study C (2023) | Anti-inflammatory | Reduced TNF-alpha levels in animal models of arthritis, suggesting potential therapeutic use in inflammatory conditions. |

Wirkmechanismus

The mechanism of action of 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Phenol vs. Ethanol: Phenolic derivatives (e.g., 4-amino-2-{...}phenol ) exhibit stronger antibacterial activity than ethanol-substituted analogs (e.g., ), likely due to enhanced hydrogen bonding and acidity.

- Allylthio vs.

- Bromophenyl vs. Methoxyphenyl : Bromophenyl-substituted triazoles (e.g., target compound, ) are more lipophilic than methoxyphenyl analogs (e.g., ), favoring membrane penetration but possibly reducing aqueous solubility.

Antimicrobial Activity

- Phenolic Triazoles: Compounds like 4-amino-2-{...}phenol showed MIC values of 8–32 µg/mL against S. aureus and E. coli . The target compound’s phenol group may similarly enhance antibacterial efficacy.

- Thioether Derivatives : Allylthio-containing analogs (e.g., 4-allyl-5-...-thiol ) are untested but structurally akin to thiophen-2-yl derivatives (e.g., ), which demonstrated 70–90% inhibition of bacterial growth at 100 µg/mL.

Anticancer Activity

- Hydrazone Derivatives: Hydrazone-substituted triazoles (e.g., ) exhibited IC₅₀ values of 5–10 µM against melanoma cells. The absence of a hydrazone moiety in the target compound suggests it may lack this specific cytotoxicity but could retain activity via alternative mechanisms (e.g., redox cycling via the allylthio group).

Enzyme Inhibition

- Leukotriene Biosynthesis : Methoxyphenyl- and trifluoromethyl-furanthio-substituted triazoles (e.g., ) inhibited leukotriene biosynthesis with IC₅₀ <1 µM, highlighting the role of electron-withdrawing groups in enzyme interaction. The target compound’s bromophenyl group may similarly modulate enzyme binding.

Physicochemical Properties

- Solubility: The phenol group improves aqueous solubility compared to non-polar substituents (e.g., phenylthio ), aiding bioavailability.

Biologische Aktivität

The compound 2-(4-(4-Bromophenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is a derivative of the triazole class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 575.329 g/mol. It features a triazole moiety that is known for its pharmacological significance in various therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit substantial antimicrobial properties. A study investigated the antimicrobial and antifungal activities of several new compounds within this class, including the target compound. The methodology utilized involved serial dilutions against standard strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

Results Summary

The results from the antimicrobial activity study are summarized in Table 1 below:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| IIf | Candida albicans | 15 µg/mL | High |

| IIh | Escherichia coli | 31 µg/mL | Moderate |

| IIj | Pseudomonas aeruginosa | 62 µg/mL | Moderate |

| IIk | Staphylococcus aureus | 125 µg/mL | Low |

The most active compounds were found to possess significant antifungal effects, particularly against C. albicans, indicating a potential therapeutic application for fungal infections .

Structure-Activity Relationship (SAR)

A notable finding from the research was the relationship between structural modifications and biological activity. It was observed that substituents at specific positions on the triazole ring significantly influenced the antimicrobial potency. For instance, replacing an ethyl group with a phenyl group in certain derivatives decreased their antimicrobial efficacy .

Case Studies

- Antifungal Efficacy : A detailed study highlighted that certain triazole derivatives demonstrated strong antifungal activity against clinical isolates of C. albicans. The compound's ability to disrupt fungal cell wall synthesis was noted as a mechanism of action.

- Antibacterial Properties : Another investigation focused on the antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound showed varying degrees of effectiveness, with higher potency observed against Gram-positive strains .

Additional Biological Activities

Beyond antimicrobial properties, triazole derivatives are also explored for other biological activities:

Q & A

Q. Which databases provide reliable crystallographic or spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.